molecular formula C19H40O2 B14668127 2-Nonyldecane-1,10-diol CAS No. 48074-20-0

2-Nonyldecane-1,10-diol

Cat. No.: B14668127
CAS No.: 48074-20-0
M. Wt: 300.5 g/mol
InChI Key: NWBSCTPRDWXMOL-UHFFFAOYSA-N
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Description

2-Nonyldecane-1,10-diol is a branched aliphatic diol characterized by a 19-carbon backbone with hydroxyl groups at the terminal positions (C1 and C10) and a nonyl group at the C2 position. This structure imparts unique physicochemical properties, such as moderate hydrophobicity due to the long alkyl chain and enhanced solubility in polar solvents compared to purely linear analogs. While direct experimental data for this compound is sparse in publicly available literature, its behavior can be inferred from structurally similar diols like 1,10-Decanediol (linear C10 diol) and Dodecane-1,12-diol (linear C12 diol) .

Properties

CAS No.

48074-20-0

Molecular Formula

C19H40O2

Molecular Weight

300.5 g/mol

IUPAC Name

2-nonyldecane-1,10-diol

InChI

InChI=1S/C19H40O2/c1-2-3-4-5-6-9-12-15-19(18-21)16-13-10-7-8-11-14-17-20/h19-21H,2-18H2,1H3

InChI Key

NWBSCTPRDWXMOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCCO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nonyldecane-1,10-diol can be synthesized through several methods. One common approach is the reduction of dicarbonyl compounds using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions .

Industrial Production Methods

In industrial settings, the production of 2-Nonyldecane-1,10-diol may involve the catalytic hydrogenation of corresponding alkenes or the hydrolysis of epoxides. These methods are chosen for their efficiency and scalability, allowing for the large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Nonyldecane-1,10-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with halides or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions include aldehydes, ketones, alkanes, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Nonyldecane-1,10-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Nonyldecane-1,10-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-Nonyldecane-1,10-diol and related diols:

Property 2-Nonyldecane-1,10-diol 1,10-Decanediol Dodecane-1,12-diol
Molecular Formula C₁₉H₃₈O₂ (inferred) C₁₀H₂₂O₂ C₁₂H₂₆O₂
Molecular Weight (g/mol) ~298.5 (calculated) 174.28 202.34
Branching Branched (C2 nonyl group) Linear Linear
Solubility Moderate in polar solvents (e.g., ethanol); low in water Soluble in ethanol, acetone; slightly soluble in water Soluble in ethanol; incompatible with strong acids/alkalis
Melting Point Not reported (likely lower due to branching) 72–74°C (literature) Not explicitly reported; stable under recommended storage
Stability Expected stability in inert conditions Stable under standard conditions Stable under recommended storage
Hazardous Reactions No data (inferred low reactivity) No significant hazards reported May decompose under fire, emitting toxic fumes

Key Findings:

Structural Influence on Properties: The branched nonyl group in 2-Nonyldecane-1,10-diol likely reduces its melting point and crystallinity compared to linear analogs like 1,10-Decanediol. Branching also enhances solubility in organic solvents but may reduce compatibility with aqueous systems.

Reactivity and Safety: Linear diols (e.g., Dodecane-1,12-diol) exhibit incompatibility with strong oxidizing/reducing agents and acids/alkalis, leading to decomposition or hazardous reactions . Similar precautions are recommended for 2-Nonyldecane-1,10-diol, though experimental confirmation is lacking.

Applications: 1,10-Decanediol is widely used in polymer synthesis (e.g., polyesters) and cosmetics due to its linearity and predictable reactivity . The branched structure of 2-Nonyldecane-1,10-diol may favor niche applications, such as surfactants or lubricants, where reduced crystallinity and tailored solubility are advantageous.

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